molecular formula C6H12ClNO2 B2936915 2-chloro-N-(2-methoxyethyl)propanamide CAS No. 923225-03-0

2-chloro-N-(2-methoxyethyl)propanamide

Cat. No.: B2936915
CAS No.: 923225-03-0
M. Wt: 165.62
InChI Key: JYLJGUJEOFCRAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-methoxyethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(2-methoxyethyl)propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyethyl)propanamide depends on its specific application. In biochemical research, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or allosteric sites of target proteins. The chloro and methoxyethyl groups can form covalent bonds or non-covalent interactions with amino acid residues, altering the protein’s function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxyethyl group provides additional steric and electronic effects compared to hydroxyethyl or ethoxyethyl analogs, potentially leading to different interaction profiles with biological targets .

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-5(7)6(9)8-3-4-10-2/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLJGUJEOFCRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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